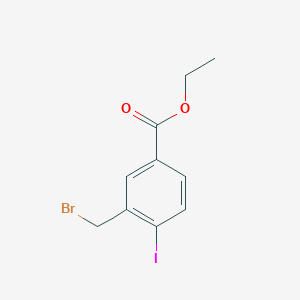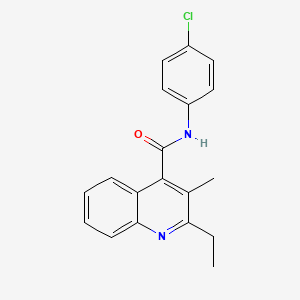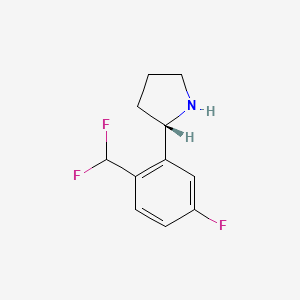
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Difluoromethyl)-5-fluorobenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 2-(Difluoromethyl)-5-fluorobenzaldehyde is reacted with (S)-pyrrolidine under specific conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar structural properties but different biological activities.
2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-(Difluoromethyl)-5-fluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both difluoromethyl and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
(2S)-2-[2-(difluoromethyl)-5-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m0/s1 |
Clé InChI |
ZYVYDBKDGZFOOM-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=C(C=CC(=C2)F)C(F)F |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


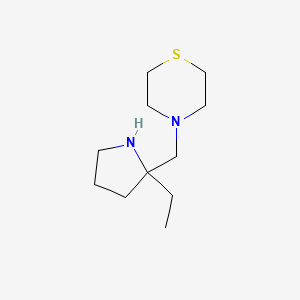
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12990505.png)
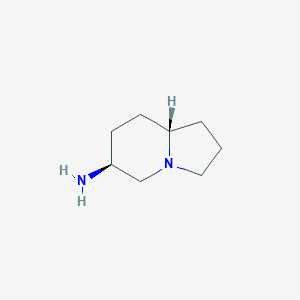
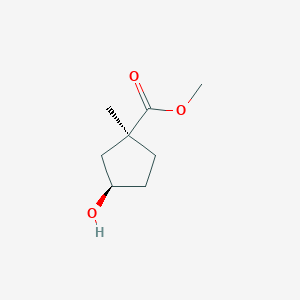

![ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B12990524.png)
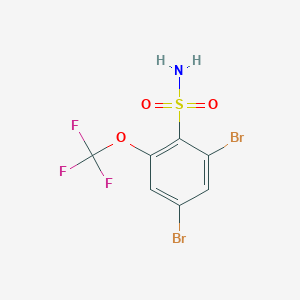
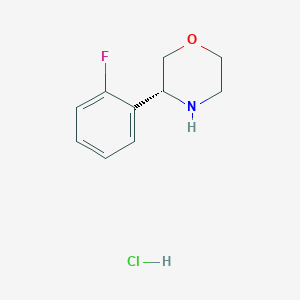
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)

